![molecular formula C25H23N3O3 B214149 1-{5-[(1-Naphthyloxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine](/img/structure/B214149.png)
1-{5-[(1-Naphthyloxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[(1-Naphthyloxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the piperazine family and has been shown to have several biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-{5-[(1-Naphthyloxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed that this compound acts as a modulator of certain neurotransmitters, including dopamine and serotonin. This modulation can lead to changes in the activity of these neurotransmitters, which can have significant effects on various physiological processes.
Biochemical and Physiological Effects:
1-{5-[(1-Naphthyloxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine has been shown to have several biochemical and physiological effects. Studies have shown that this compound can modulate the activity of certain neurotransmitters, which can lead to changes in behavior, mood, and cognition. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can have implications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{5-[(1-Naphthyloxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine in lab experiments is its ability to modulate the activity of certain neurotransmitters, which can be useful in studying the effects of these neurotransmitters on various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-{5-[(1-Naphthyloxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine. One area of research is the development of new compounds based on this structure that have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
In conclusion, 1-{5-[(1-Naphthyloxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of this compound is efficient and reproducible, and it has been extensively studied for its potential applications in the field of neuroscience. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-{5-[(1-Naphthyloxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine involves the reaction between 1-naphthol and 2-furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-pyridinemethanol to yield the final product. This synthesis method has been reported in various research articles and has been shown to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
1-{5-[(1-Naphthyloxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that this compound has the ability to modulate the activity of certain neurotransmitters, which can have significant implications in the treatment of various neurological disorders.
Eigenschaften
Produktname |
1-{5-[(1-Naphthyloxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine |
---|---|
Molekularformel |
C25H23N3O3 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
[5-(naphthalen-1-yloxymethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H23N3O3/c29-25(28-16-14-27(15-17-28)24-10-3-4-13-26-24)23-12-11-20(31-23)18-30-22-9-5-7-19-6-1-2-8-21(19)22/h1-13H,14-18H2 |
InChI-Schlüssel |
GHOXEHBSYAYTDG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(O3)COC4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(O3)COC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.